molecular formula C9H6F2N2O7 B2706148 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde CAS No. 872102-63-1

4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde

Cat. No. B2706148
CAS RN: 872102-63-1
M. Wt: 292.151
InChI Key: SVSZUUZZFLJRGJ-UHFFFAOYSA-N
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Description

The compound “4-(Difluoromethoxy)nitrobenzene” is similar to the one you’re asking about . It has a linear formula of F2CHOC6H4NO2 and a molecular weight of 189.12 . It can be synthesized by reacting 4-nitrophenol with KOH, water, and methanol .


Synthesis Analysis

A synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the compound “4-(Difluoromethoxy)phenyl isocyanate” has a CAS number of 58417-15-5 .

Scientific Research Applications

Solid Phase Organic Synthesis

4-Hydroxybenzaldehyde derivatives, closely related to 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde, have been studied for their potential use as linkers in solid phase organic synthesis. These derivatives enable the synthesis of secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides, demonstrating versatility in organic synthesis (Swayze, 1997).

Chemosensors for Iron Ions

Diphenylether based derivatives, including compounds similar to 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde, show high selectivity as chemosensors for Fe3+ ions. Their fluorescence properties change upon complexation with Fe3+, making them useful in spectrofluorimetric and electrochemical studies (Sharma, Chhibber, & Mittal, 2015).

Reductive Electrophilic Substitution

Protected derivatives of 3,4,5-trimethoxybenzaldehyde, structurally related to 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde, can undergo regioselective removal and substitution under electron transfer conditions. This process is significant in the context of creating diverse electrophilic compounds (Azzena et al., 1992).

Synthesis of Fluorinated Analogues

Fluorinated benzaldehydes, including those related to 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde, have been synthesized for use in the creation of fluoro-substituted stilbenes. These compounds are notable in the study of anticancer properties, as they retain cell growth inhibitory properties (Lawrence et al., 2003).

Molecular Docking Investigations

4-Methoxybenzaldehyde derivatives, including compounds akin to 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde, have been studied for their structural and electronic properties. These compounds have shown potential in molecular docking behaviors, especially in interactions with enzymes like Tyrosinase, which is crucial in food chemistry and biochemistry (Ghalla et al., 2018).

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, the compound “4-(Difluoromethoxy)phenyl isocyanate” is considered hazardous and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

4-(difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O7/c1-19-8-6(20-9(10)11)2-5(12(15)16)4(3-14)7(8)13(17)18/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSZUUZZFLJRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1[N+](=O)[O-])C=O)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde

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